molecular formula C6H7BrO2 B1198094 Bromobenzene-3,4-dihydrodiol CAS No. 82683-93-0

Bromobenzene-3,4-dihydrodiol

Cat. No. B1198094
CAS RN: 82683-93-0
M. Wt: 191.02 g/mol
InChI Key: MWJZOLXUCNEWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromobenzene-3,4-dihydrodiol is an organic hydroxy compound.
Bromobenzene-3, 4-dihydrodiol belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. Bromobenzene-3, 4-dihydrodiol is soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • Bromobenzene-3,4-dihydrodiol, a metabolite of bromobenzene, plays a significant role in understanding the metabolic pathways and toxicity of bromobenzene in biological systems. Research shows that bromobenzene-3,4-dihydrodiol is a major metabolite in the metabolism of bromobenzene, indicating its importance in studying the metabolic processes and potential toxic effects of bromobenzene in organisms (Monks, Lau, & Gillette, 1984).

  • Another study highlights the role of bromobenzene-3,4-dihydrodiol in the formation of 4-bromocatechol, a potentially toxic metabolite, in vivo and in isolated hepatocytes and microsomes (Miller, Thomas, & Billings, 1990).

  • Further research demonstrates that bromobenzene-3,4-dihydrodiol is predominantly converted into 4-bromocatechol by hepatocytes, highlighting its role in the formation of metabolites within intact cells (Dankovic, Billings, Seifert, & Stillwell, 1985).

Synthesis and Chemical Studies

  • A study in the field of chemical synthesis shows that bromobenzene-3,4-dihydrodiol can be produced through the metabolism of bromobenzene and iodobenzene by certain bacterial cultures. This provides a pathway for synthesizing cis-dihydrodiol derivatives of arenes, which are important in various chemical applications (Boyd et al., 1991).

Biochemical and Pharmacological Insights

  • Bromobenzene-3,4-dihydrodiol is a key component in the study of the pharmacokinetics and toxicodynamics of bromobenzene. Its formation and subsequent interactions provide valuable insights into the biochemical mechanisms of bromobenzene toxicity and its metabolic fate in different species (Lertratanangkoon & Horning, 1987).

  • Research on the metabolic pathways of bromobenzene has highlighted the significance of bromobenzene-3,4-dihydrodiol in understanding the formation of toxic metabolites and their effects on various biological systems. This research is crucial in assessing the safety and impact of bromobenzene exposure (Zheng & Hanzlik, 1991).

properties

IUPAC Name

4-bromocyclohexa-3,5-diene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,5-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZOLXUCNEWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(C1O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002845
Record name 4-Bromocyclohexa-3,5-diene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromobenzene-3,4-dihydrodiol

CAS RN

82683-93-0
Record name 4-Bromo-3,5-cyclohexadiene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82683-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Cyclohexadiene-1,2-diol, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082683930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromocyclohexa-3,5-diene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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